molecular formula C17H17N3O3S2 B12196762 N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12196762
M. Wt: 375.5 g/mol
InChI Key: HWQOACMEHFLCGR-NVNXTCNLSA-N
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Description

“N-{(5Z)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide” is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the condensation of a thiosemicarbazide with an α-haloketone or α-haloester. For this specific compound, the synthesis might involve:

    Condensation Reaction: The reaction between 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde and thiosemicarbazide under acidic or basic conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the thiazolidinone ring.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, thiazolidinone derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

Industrially, these compounds might be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity. The indole moiety might contribute to binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

This compound’s uniqueness lies in its combined thiazolidinone and indole structures, which may confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[(5Z)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H17N3O3S2/c1-9-12(13-7-11(23-4)5-6-14(13)19(9)3)8-15-16(22)20(17(24)25-15)18-10(2)21/h5-8H,1-4H3,(H,18,21)/b15-8-

InChI Key

HWQOACMEHFLCGR-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)NC(=O)C

Origin of Product

United States

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